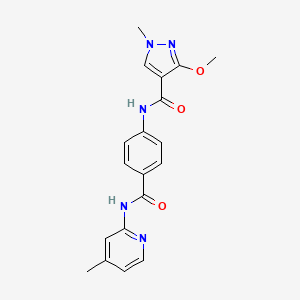
3-methoxy-1-methyl-N-(4-((4-methylpyridin-2-yl)carbamoyl)phenyl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-methoxy-1-methyl-N-(4-((4-methylpyridin-2-yl)carbamoyl)phenyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C19H19N5O3 and its molecular weight is 365.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Methoxy-1-methyl-N-(4-((4-methylpyridin-2-yl)carbamoyl)phenyl)-1H-pyrazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, including anticancer, antifungal, and anti-inflammatory properties, supported by relevant studies and data.
Chemical Structure and Properties
The chemical formula of the compound is C19H22N4O3, with a molecular weight of approximately 342.41 g/mol. The structure includes a pyrazole ring, a methoxy group, and a pyridine derivative, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including the target compound.
- Mechanism of Action : The compound has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis through caspase activation pathways. For instance, compounds structurally similar to this compound exhibited IC50 values ranging from 10 to 40 µM against MCF7 breast cancer cells, indicating significant cytotoxicity .
- Case Studies : A study demonstrated that a related pyrazole derivative reduced cell viability in MCF7 cells with an IC50 of 39.70 µM, suggesting that modifications in the structure can enhance potency .
Antifungal Activity
The antifungal properties of the compound have also been investigated:
- In Vitro Assays : In vitro bioassays against phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum revealed that some pyrazole derivatives exhibited over 50% inhibition at concentrations as low as 100 µg/mL . This suggests that structural features, including the pyridine moiety, may enhance antifungal activity.
- Comparison with Commercial Fungicides : The efficacy of these compounds was compared with commercial fungicides like carboxin and boscalid, showing superior activity in some instances .
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives are well-documented:
- Cytokine Inhibition : Compounds similar to the target molecule have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in various models . This indicates potential therapeutic applications in inflammatory diseases.
- Mechanistic Insights : The modulation of signaling pathways involved in inflammation suggests that these compounds can serve as lead candidates for developing anti-inflammatory drugs.
Summary of Biological Activities
The following table summarizes the biological activities and findings related to this compound:
Eigenschaften
IUPAC Name |
3-methoxy-1-methyl-N-[4-[(4-methylpyridin-2-yl)carbamoyl]phenyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-12-8-9-20-16(10-12)22-17(25)13-4-6-14(7-5-13)21-18(26)15-11-24(2)23-19(15)27-3/h4-11H,1-3H3,(H,21,26)(H,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDFEWPFERHNMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CN(N=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














